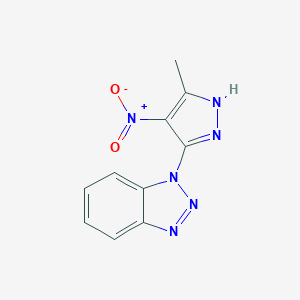![molecular formula C26H19FO2 B414770 3-(2-fluorophenyl)-3-(4-methoxyphenyl)-3H-benzo[f]chromene](/img/structure/B414770.png)
3-(2-fluorophenyl)-3-(4-methoxyphenyl)-3H-benzo[f]chromene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-fluorophenyl)-3-(4-methoxyphenyl)-3H-benzo[f]chromene is an organic compound that belongs to the class of chromenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-3-(4-methoxyphenyl)-3H-benzo[f]chromene typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction may involve the use of catalysts such as Lewis acids or transition metal complexes to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorophenyl)-3-(4-methoxyphenyl)-3H-benzo[f]chromene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as anti-inflammatory, antioxidant, or anticancer properties.
Medicine: The compound could be explored for its potential therapeutic applications in treating diseases.
Industry: It may find applications in the development of new materials or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-3-(4-methoxyphenyl)-3H-benzo[f]chromene involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed biological effects. The exact pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
3-(2-Fluoro-phenyl)-3H-benzo[f]chromene: Lacks the methoxy group on the phenyl ring.
3-(4-Methoxy-phenyl)-3H-benzo[f]chromene: Lacks the fluoro group on the phenyl ring.
3-Phenyl-3H-benzo[f]chromene: Lacks both the fluoro and methoxy groups.
Uniqueness
The presence of both the fluoro and methoxy groups in 3-(2-fluorophenyl)-3-(4-methoxyphenyl)-3H-benzo[f]chromene may confer unique properties, such as enhanced biological activity or altered chemical reactivity, compared to its analogs.
Properties
Molecular Formula |
C26H19FO2 |
|---|---|
Molecular Weight |
382.4g/mol |
IUPAC Name |
3-(2-fluorophenyl)-3-(4-methoxyphenyl)benzo[f]chromene |
InChI |
InChI=1S/C26H19FO2/c1-28-20-13-11-19(12-14-20)26(23-8-4-5-9-24(23)27)17-16-22-21-7-3-2-6-18(21)10-15-25(22)29-26/h2-17H,1H3 |
InChI Key |
LIENQRNQTPPNAN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2(C=CC3=C(O2)C=CC4=CC=CC=C43)C5=CC=CC=C5F |
Canonical SMILES |
COC1=CC=C(C=C1)C2(C=CC3=C(O2)C=CC4=CC=CC=C43)C5=CC=CC=C5F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![17-(2,5-dimethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B414687.png)

![3-{3-methyl-5-oxo-4-[4-oxo-3-phenyl-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-thiazolidin-2-ylidene]-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B414689.png)

![N'-cyclohexylidene-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B414691.png)
![3-{10-[3-(acetyloxy)phenyl]-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0^{2,6}.0^{8,12}]tetradec-13-en-4-yl}phenyl acetate](/img/structure/B414693.png)
![(1Z)-8-ETHOXY-4,4-DIMETHYL-N-PHENYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE](/img/structure/B414695.png)

![4-chloro-11-methyl-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B414702.png)

![N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]-2-thiophenecarboxamide](/img/structure/B414705.png)
![N-{2,2,2-trichloro-1-[(2-furylmethyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B414706.png)
![ethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-{4-[(2-furylmethylene)amino]phenyl}propanoate](/img/structure/B414709.png)
![3-methyl-N-{2,2,2-trichloro-1-[(3-pyridinylmethyl)amino]ethyl}butanamide](/img/structure/B414710.png)
